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Compound of Interest

Compound Name: AZ7550

Cat. No.: B560540

This guide provides a comprehensive, data-driven comparison of the biological activities of
AZ7550 and AZ5104, two active metabolites of the third-generation EGFR inhibitor, Osimertinib
(AZD9291). This document is intended for researchers, scientists, and drug development
professionals interested in the nuanced pharmacological profiles of these compounds.

Executive Summary

AZ7550 and AZ5104, while both metabolites of Osimertinib, exhibit distinct inhibitory profiles.
AZ5104 is a highly potent inhibitor of various EGFR mutations, demonstrating significantly
lower IC50 values compared to AZ7550 for this target class.[1][2] In contrast, AZ7550's primary
reported target is the Insulin-like Growth Factor 1 Receptor (IGF1R), with additional off-target
activities against other kinases.[3][4][5] Both metabolites circulate at approximately 10% of the
concentration of the parent compound, Osimertinib.[6][7][8] Biochemical assays have indicated
that AZ7550 has a potency and efficacy profile similar to Osimertinib, whereas AZ5104 is more
potent against both mutant and wild-type EGFR.[6][7]

Data Presentation: Quantitative Comparison of
Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of AZ7550 and AZ5104 against
various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Potency (IC50)
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Target Kinase

AZ7550 IC50

AZ5104 IC50

IGF1R

1.6 UM[3][4][5]

Not Reported

EGFR (L858R/T790M)

Not Reported

<1 nM[1]

EGFR (L858R)

Not Reported

6 NM[1][2]

EGFR (L861Q)

Not Reported

1 nM[1][2]

EGFR (wildtype)

Not Reported

25 nM[1][2]

ErbB4 195 nM[3] 7 nM[2]

MLK1 88 nM[3] Not Reported
ACK1 156 nM[3] Not Reported
MNK2 228 nM[3] Not Reported

Table 2: Cellular Activity - Inhibition of Cell Proliferation (G150/1C50)
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Cell Line EGFR Status AZ7550 GI50/IC50 AZ5104 IC50

2 nM (Inhibition of

EGFR
19 nM (GI50)[3][9] / _
H1975 L858R/T790M phosphorylation)[2]

45 nM (IC50)[3][9] [10], 3.3 nM (Cell

viability)[1]
15 nM (GI50)[3][9] / 2 nM (Cell viabilit
PC-9 Exon 19 deletion ( 3IE] ( y)
26 nM (IC50)[3][9] [10]
33 nM (Inhibition of
EGFR
LoVo Wwild Type 786 nM (IC50)[3][9] )
phosphorylation)[2]
[10]
) 80 nM (Cell viability)
Calu-3 Wild Type 537 nM (GI50)[3][9] 0]
) 53 nM (Cell viability)
NCI-H2073 Wild Type Not Reported 1]
1 nM (Inhibition of
PC-9VanR Exon 19 del/T790M Not Reported EGFR

phosphorylation)[2]

Experimental Protocols

Detailed experimental methodologies for the key assays are outlined below.

Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds
against purified kinases.

Methodology: Kinase activity is typically measured using a filter-binding radioactive ATP
transferase assay.

» Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a
specific peptide or protein substrate, and a buffer solution with necessary cofactors (e.g.,
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MgCI2, ATP).

e Compound Incubation: The test compounds (AZ7550 or AZ5104) are serially diluted and
added to the reaction mixture.

e Initiation of Reaction: The kinase reaction is initiated by the addition of [y-33P]ATP.

 Incubation: The reaction is allowed to proceed for a defined period at a specific temperature
(e.g., 30°C).

o Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is
captured on a filter membrane. The amount of incorporated radioactivity is quantified using a
scintillation counter.

o Data Analysis: The percentage of inhibition is calculated for each compound concentration
relative to a control without the inhibitor. IC50 values are then determined by fitting the data

to a dose-response curve.

Cell Proliferation Assays (GI50/1C50)

Objective: To determine the concentration of the compound that causes a 50% reduction in cell
growth (GI150) or overall cell viability (IC50).

Methodology: Assays such as the Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB)
assay are commonly used.

o Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and
allowed to adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of the test
compounds (AZ7550 or AZ5104) and incubated for a specified period (e.g., 72 hours).

o Reagent Addition:

o For CCK-8: A solution containing WST-8 is added to each well. The amount of formazan
dye produced by cellular dehydrogenases is proportional to the number of living cells.
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o For SRB: Cells are fixed with trichloroacetic acid, and then stained with the SRB dye,
which binds to cellular proteins.

o Measurement: The absorbance is measured using a microplate reader at the appropriate
wavelength.

o Data Analysis: The percentage of cell growth inhibition or viability is calculated relative to
untreated control cells. GI50 or IC50 values are determined from the dose-response curves.

Inhibition of EGFR Phosphorylation in Cells

Objective: To assess the ability of the compounds to inhibit the autophosphorylation of EGFR in
a cellular context.

Methodology: This is typically evaluated using Western blotting or a cell-based ELISA.

o Cell Culture and Starvation: Cells are cultured to a certain confluency and then serum-
starved to reduce basal EGFR phosphorylation.

o Compound Treatment: Cells are pre-incubated with different concentrations of the test
compound.

o EGFR Stimulation: Cells are stimulated with EGF to induce EGFR phosphorylation.
o Cell Lysis: The cells are lysed to extract total protein.
¢ Quantification:

o Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane,
and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

o ELISA: A sandwich ELISA format is used with a capture antibody for total EGFR and a
detection antibody for p-EGFR.

o Data Analysis: The level of p-EGFR is normalized to the total EGFR level. The IC50 for the
inhibition of EGFR phosphorylation is calculated from the dose-response data.

Mandatory Visualizations
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EGFR Signaling Pathway Inhibition by AZ5104
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. selleckchem.com [selleckchem.com]
. medchemexpress.com [medchemexpress.com]
. medchemexpress.com [medchemexpress.com]
. medchemexpress.com [medchemexpress.com]
. medchemexpress.com [medchemexpress.com]
. go.drugbank.com [go.drugbank.com]

. Osimertinib | C28H33N702 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

°
o8 ~ » ol EEN w N =

. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib
and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced
Non-small Cell Lung Cancer: a Prospective Observational Study - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. AZ7550 hydrochloride | IGF1R/EGFR inhibitor | CAS 2309762-40-9 | N-demethylated
metabolite of AZD9291 (Osimertinib) | Buy AZ-7550 hydrochloride from Supplier InvivoChem
[invivochem.com]

e 10. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick
[biocrick.com]

 To cite this document: BenchChem. [Head-to-Head Comparison of AZ7550 and AZ5104
Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560540#head-to-head-comparison-of-az7550-and-
az5104-activity]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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